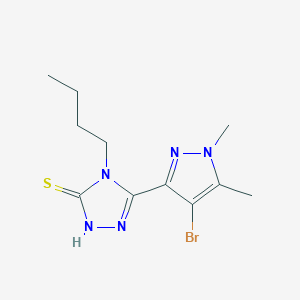

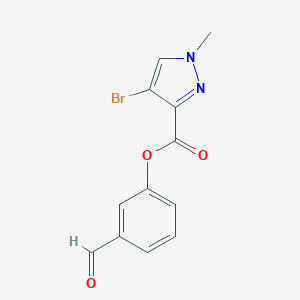

![molecular formula C16H18N4O4S B280025 ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)

ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. This compound has been shown to have lipid-lowering effects, which can help reduce the risk of heart disease, stroke, and other cardiovascular events.

Mechanism of Action

The mechanism of action of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves the inhibition of ATP citrate lyase (ACL), which is an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting ACL, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate reduces the production of cholesterol and triglycerides in the liver, which leads to a reduction in LDL cholesterol levels in the blood.

Biochemical and Physiological Effects:

ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has several biochemical and physiological effects that contribute to its lipid-lowering effects. In addition to inhibiting ACL, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to activate AMP-activated protein kinase (AMPK), which is an enzyme that plays a key role in regulating cellular energy metabolism. Activation of AMPK leads to an increase in fatty acid oxidation and a decrease in fatty acid synthesis, which contributes to the lipid-lowering effects of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is its safety and tolerability in humans. This compound has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. In addition, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have a synergistic effect when combined with other lipid-lowering drugs, which could potentially lead to better outcomes for patients with cardiovascular disease.

One of the limitations of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is its relatively low potency compared to other lipid-lowering drugs, such as statins. This may limit its effectiveness in certain patient populations, particularly those with very high LDL cholesterol levels.

Future Directions

There are several potential future directions for the development of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate. One area of research could focus on the use of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in combination with other lipid-lowering drugs, such as statins, to further reduce LDL cholesterol levels and improve outcomes for patients with cardiovascular disease. Another area of research could focus on the use of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in combination with other drugs that target different pathways involved in the development of cardiovascular disease, such as inflammation and endothelial dysfunction. Finally, there is a need for further research to better understand the long-term safety and efficacy of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in different patient populations.

Synthesis Methods

The synthesis of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves a multi-step process that includes the reaction of several different chemical compounds. The first step involves the reaction of 4-methyl-5-nitro-1H-pyrazole-3-carboxylic acid with ethyl chloroformate to form ethyl 4-methyl-5-nitro-1H-pyrazole-3-carboxylate. This compound is then reacted with thionyl chloride to form ethyl 4-methyl-5-chloro-1H-pyrazole-3-carboxylate. The next step involves the reaction of this compound with 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide to form ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, which is the final product.

Scientific Research Applications

Ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases. In preclinical studies, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have lipid-lowering effects by inhibiting the synthesis of cholesterol and triglycerides in the liver. This compound has also been shown to reduce inflammation and improve endothelial function, which are important factors in the development of cardiovascular disease.

In clinical trials, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to be safe and well-tolerated in humans. This compound has also been shown to significantly reduce LDL cholesterol levels, which is a major risk factor for cardiovascular disease. In addition, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have a synergistic effect when combined with other lipid-lowering drugs, such as statins.

properties

Molecular Formula |

C16H18N4O4S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C16H18N4O4S/c1-3-24-16(23)9-7-10(20(2)19-9)14(22)18-15-12(13(17)21)8-5-4-6-11(8)25-15/h7H,3-6H2,1-2H3,(H2,17,21)(H,18,22) |

InChI Key |

MQZNXHMTNNGHRG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

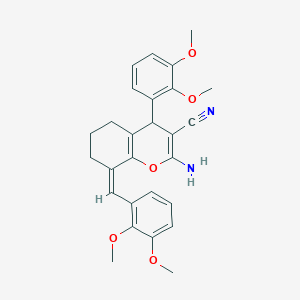

![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

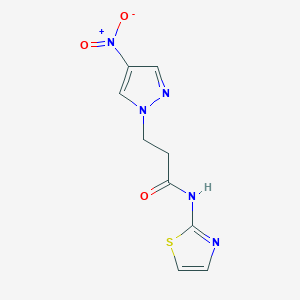

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)

![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)

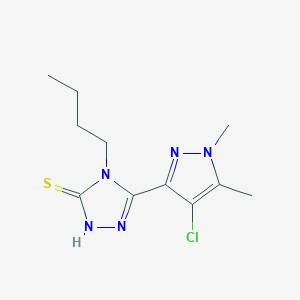

![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)

![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)